molecular formula C17H28N2O2 B3177587 (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) CAS No. 195379-09-0

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No. B3177587
CAS RN: 195379-09-0
M. Wt: 292.4 g/mol
InChI Key: LUKXYKUSOPDGKX-UHFFFAOYSA-N
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Description

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), also known as CPBDO, is a small molecule that has been studied for its potential use in scientific research. CPBDO is a compound with a unique structure that can be used to study various biochemical and physiological processes. Its structure allows for the study of chemical and biological reactions that are not possible with other compounds. CPBDO has been used in a variety of laboratory experiments, including those related to drug development and protein structure.

Scientific Research Applications

Synthesis and Biological Properties

  • The synthesis and biological properties of derivatives related to (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) have been explored. Compounds related to this structure show significant antimicrobial activities and good antioxidant properties, highlighting their potential in pharmaceutical and biochemical research (Düğdü et al., 2014).

Application in Asymmetric Transition Metal Catalysis

  • Novel bis-oxazoline compounds, which are structurally similar to (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), have been used as chiral ligands in asymmetric transition metal catalysis. This includes applications in palladium(0)-catalyzed enantioselective allylic alkylations and copper(I)-catalyzed enantioselective cyclopropanations and aziridinations (Gök & Eycken, 2012).

Enhancement in Stereoselectivities

  • The (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) structure has been found to enhance stereoselectivities in copper-catalyzed asymmetric cyclopropanation of styrene, demonstrating its significance in improving the efficiency of stereoselective reactions (Itagaki & Yamamoto, 2006).

Application in Enantioselective Synthesis

  • Related bis(oxazoline) ligands have been used in the enantioselective synthesis of cyclopropane derivatives, emphasizing the role of such structures in developing stereochemically complex molecules (Meyer, Froehlich, & Haufe, 2010).

Use in Stereoselective Transition-Metal Catalysis

  • Similar bis(dihydrooxazoles) have been synthesized and applied in stereoselective transition-metal catalysis. These studies underline the potential of such compounds in catalytic processes that require precise control of stereochemistry (Rippert, 1998).

properties

IUPAC Name

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15(2,3)11-9-20-13(18-11)17(7-8-17)14-19-12(10-21-14)16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKXYKUSOPDGKX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2(CC2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 3
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 4
Reactant of Route 4
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 5
Reactant of Route 5
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Reactant of Route 6
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

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